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This guide provides a detailed spectroscopic comparison of cis-1,2-cyclopropanedicarboxylic
acid and its corresponding cyclic anhydride, 3-oxabicyclo[3.1.0]hexane-2,4-dione. The
formation of the anhydride from the diacid is a fundamental chemical transformation, and
understanding the distinct spectroscopic signatures of each compound is crucial for reaction
monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry. This
document presents key experimental data in a comparative format, outlines the methodologies
for data acquisition, and illustrates the chemical relationship between these two molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of cis-1,2-
cyclopropanedicarboxylic acid and its anhydride, providing a clear basis for their
differentiation.

Table 1: Infrared (IR) Spectroscopy Data
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Functional Group

cis-1,2-
Cyclopropanedicar
boxylic Acid (cm~?)

3-
Oxabicyclo[3.1.0]h
exane-2,4-dione

Key Differences

(cm™)
O-H Stretch Disappearance of the
) ] ~3000 (broad) Absent
(Carboxylic Acid) broad O-H band.
Disappearance of the
C=0 Stretch ) )
) ) ~1700 Absent carboxylic acid
(Carboxylic Acid)
carbonyl peak.
Appearance of two
characteristic
C=0 Stretch ~1850 and ~1780 (two ]
) Absent anhydride carbonyl
(Anhydride) bands) ]
peaks at higher
wavenumbers.[1]
Shift and change in
C-O Stretch ~1200-1300 ~1250 and ~950 pattern of C-O

stretching bands.

Table 2: 1H NMR Spectroscopy Data (DMSO-ds)

cis-1,2-

3-
Oxabicyclo[3.1.0]h

Proton Cyclopropanedicar ) Key Differences
) . exane-2,4-dione
boxylic Acid (ppm)
(ppm)[2]
~12.0 (broad singlet, Disappearance of the
-COOH Absent

2H)

acidic proton signal.

Downfield shift of the

-CH- (methine) ~1.8-2.0 (m, 2H) ~2.90-2.94 (m, 2H)[2] methine protons upon
anhydride formation.
Downfield shift of the
-CH2- (methylene) ~1.2-1.4 (m, 2H) ~1.59-1.85 (m, 2H)[2]

methylene protons.
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Table 3: 13C NMR Spectroscopy Data

3-
cis-1,2- .
. Oxabicyclo[3.1.0]h )
Carbon Cyclopropanedicar . Key Differences
) . exane-2,4-dione
boxylic Acid (ppm)
(ppm)
Upfield shift of the
C=0 (carbonyl) ~174 ~170 carbonyl carbon signal
in the anhydride.
Downfield shift of the
-CH- (methine) ~22 ~25 methine carbon
signal.
Downfield shift of the
-CHz- (methylene) ~15 ~18 methylene carbon
signal.
Table 4: Mass Spectrometry Data
Compound Molecular Weight Key Fragments (m/z)
cis-1,2- 112 ([M-H20]"), 85 ([M-
] ) ] 130.10 g/mol [3]
Cyclopropanedicarboxylic Acid COOH]M)[3]
3-Oxabicyclo[3.1.0]hexane-
112.08 g/mol [4] 84 ([M-CO]*), 68 ([M-CO2]")

2,4-dione

Logical Relationship: Dehydration of Diacid to
Anhydride

The formation of 3-oxabicyclo[3.1.0]hexane-2,4-dione from cis-1,2-cyclopropanedicarboxylic
acid is a dehydration reaction, typically facilitated by heating or the use of a dehydrating agent.
This relationship is visualized in the following diagram.
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- H20 3-Oxabicyclo[3.1.0]hexane-2,4-dione
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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